

Technical Guide: Spectroscopic and Synthetic Profile of 3-Ethynyl-cycloheptanone

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Compound of Interest

Compound Name: Cycloheptanone, 3-ethynyl- (9CI)

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Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 3-ethynyl-cycloheptanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust predictive profile. Detailed experimental protocols for the proposed synthesis and subsequent spectroscopic analyses are included to facilitate further research and application in drug development and materials science.

Introduction

3-Ethynyl-cycloheptanone is a reactive intermediate of significant interest in organic synthesis. The presence of both a ketone and a terminal alkyne functional group within a seven-membered ring makes it a versatile building block for the synthesis of more complex molecules, including natural product analogues and novel pharmaceutical scaffolds. The cycloheptanone moiety provides a flexible yet constrained cyclic backbone, while the ethynyl group offers a site for various chemical transformations such as click chemistry, coupling reactions, and further functionalization. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic framework for this compound.

Proposed Synthetic Pathway

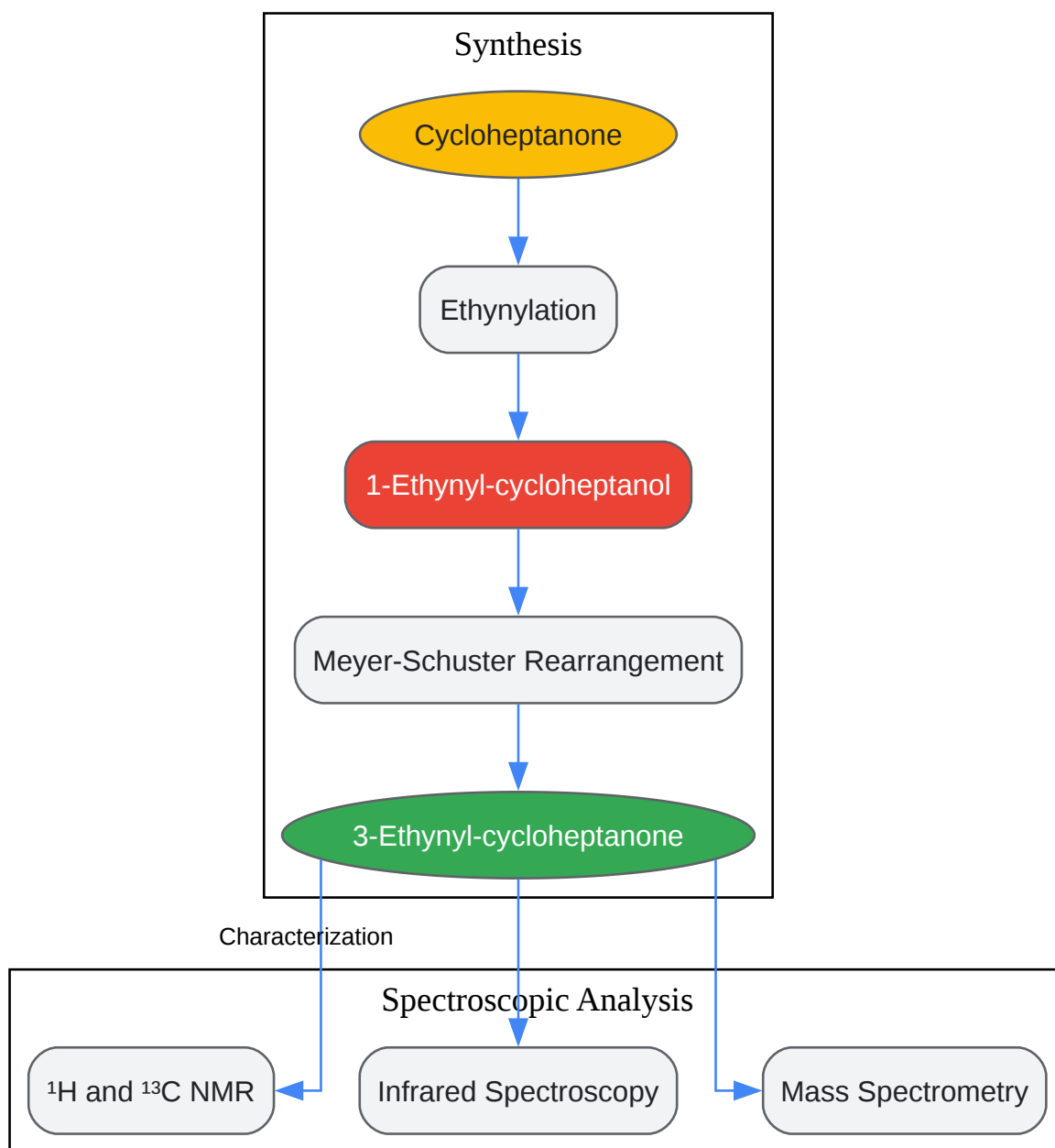
A plausible and efficient synthesis of 3-ethynyl-cycloheptanone can be envisioned via a two-step sequence starting from cycloheptanone. This approach involves the initial formation of 1-ethynyl-cycloheptanol through nucleophilic addition of an acetylide anion to the carbonyl group, followed by an acid-catalyzed Meyer-Schuster rearrangement.

Step 1: Ethynylation

1. NaNH₂, liq. NH₃
2. Acetylene (gas)
3. NH₄Cl (aq. workup)

Step 2: Meyer-Schuster Rearrangement

H₂SO₄ (cat.), heat



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